N-(2,6-Dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVWVSLAIJHBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170240 | |
| Record name | Acetamide, N-(2,6-dichlorophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17700-54-8 | |
| Record name | N-(2,6-Dichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 2',6'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2,6-dichlorophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dichlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 2,6-dichloroaniline is dissolved in glacial acetic acid, followed by dropwise addition of acetic anhydride at 40–60°C. The mixture is refluxed for 4–6 hours, yielding N-(2,6-dichlorophenyl)acetamide with a purity exceeding 95%. Catalytic amounts of sulfuric acid or pyridine may accelerate the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.
Reaction Equation:
Industrial-Scale Optimization
Industrial protocols employ continuous-flow reactors to mitigate thermal degradation. For instance, a 2023 study demonstrated that maintaining a molar ratio of 1:1.2 (aniline to acetic anhydride) in a plug-flow reactor at 80°C achieves 98% conversion within 2 hours. Post-reaction crystallization from ethanol-water mixtures enhances purity to >99%, as confirmed by HPLC.
Chlorination of Substituted Acetanilides
Selective chlorination of pre-acetylated aniline derivatives offers a pathway to this compound. This method is advantageous when starting from commercially available acetanilides.
Dichlorination of N-Phenylacetamide
N-Phenylacetamide undergoes electrophilic aromatic substitution using chlorine gas in acetic acid. The reaction is conducted at 25–30°C to favor para- and ortho-chlorination, with a 2,6-dichloro isomer selectivity of 85%. Excess chlorine (>2 equivalents) and prolonged reaction times (>12 hours) minimize mono-chlorinated byproducts.
Key Data:
Catalytic Enhancements
Incorporating Lewis acids like FeCl₃ (5 mol%) improves regioselectivity by stabilizing the chloronium ion intermediate. A 2024 patent disclosed that FeCl₃-catalyzed chlorination at 50°C achieves 90% 2,6-dichloro selectivity, reducing reaction time to 6 hours.
Multi-Step Synthesis via Trichloroaniline Intermediate
A scalable industrial route involves sequential chlorination, acetylation, and catalytic dechlorination.
Stepwise Protocol
-
Chlorination of Aniline: Aniline is treated with chlorine gas in hydrochloric acid, yielding 2,4,6-trichloroaniline hydrochloride.
-
Acetylation: The trichloroaniline intermediate reacts with acetic anhydride at 120°C, forming 2,4,6-trichloroacetanilide.
-
Selective Dechlorination: Hydrogenation over 5% Pd/C in ethyl acetate selectively removes the para-chlorine, producing this compound with 87% yield.
Critical Parameters:
-
Hydrogen Pressure: 50 psi
-
Temperature: 80°C
-
Catalyst Loading: 10 wt% Pd/C relative to substrate
Byproduct Management
The principal byproduct, 2,4-dichloroacetanilide (8–12%), is separated via fractional distillation under reduced pressure (0.1 mmHg, 150°C).
Rearrangement and Aminolysis of Phenoxyacetyl Derivatives
A less conventional but highly efficient method involves the Smiles rearrangement of 2,6-dichlorophenoxyacetyl-aniline derivatives.
Reaction Overview
2,6-Dichlorophenoxyacetyl chloride is condensed with aniline in toluene, forming a phenoxyacetamide intermediate. Under basic conditions (NaOH, 50°C), this undergoes a-sigmatropic rearrangement to yield this compound.
Advantages:
-
Atom Economy: 92% (no stoichiometric byproducts)
-
Solvent: Recyclable toluene
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-Dichlorophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on enzymes involved in the synthesis of cell wall components in bacteria, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physicochemical Properties
Key comparisons of N-(2,6-dichlorophenyl)acetamide with structurally related amides are summarized below:
*³⁵Cl NQR frequencies reflect electronic environments; higher frequencies indicate stronger electron-withdrawing effects.
†The trichloroacetamide exception is attributed to crystal field effects disrupting expected trends .
Key Findings :
Pharmacological Activity
Local Anesthetic Analogues
- LIA (N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide) : A lidocaine analogue with enhanced neuropathic pain relief. Demonstrates 30% higher binding affinity to sodium channels than lidocaine in rodent models .
- BS 100-141: An antihypertensive agent acting via central α-adrenoceptor stimulation. Shares structural similarity with clonidine but exhibits reduced sedative side effects .
Anti-Inflammatory Derivatives
Metabolic Pathways
This compound derivatives are metabolized via cytochrome P450 enzymes, with significant interspecies differences:
| Herbicide | Metabolite | Rat Liver Microsomes (nmol/min/mg) | Human Liver Microsomes (nmol/min/mg) | Carcinogenicity |
|---|---|---|---|---|
| Alachlor | CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) | 0.045 | <0.001 | Nasal tumors in rats |
| Acetochlor | CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide) | 0.065 | 0.023 | Liver tumors in rats |
Key Insight: Human CYP3A4 and CYP2B6 isoforms metabolize these compounds less efficiently than rodent enzymes, reducing carcinogenic risk in humans .
Structural and Crystallographic Comparisons
Biological Activity
N-(2,6-Dichlorophenyl)acetamide is an aromatic amide notable for its structural characteristics and biological activity. This compound, with the molecular formula C₈H₇Cl₂NO, has garnered attention in pharmacological research due to its potential therapeutic applications and interactions with various biological systems.
Chemical Structure and Properties
This compound contains two chlorine atoms positioned at the 2 and 6 positions of a phenyl ring attached to an acetamide functional group. Its molecular weight is approximately 202.05 g/mol. The unique halogenation pattern significantly influences its chemical behavior and biological interactions compared to structurally similar compounds.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(2-Chlorophenyl)acetamide | One chlorine substituent | Lower reactivity compared to dichloro derivative |
| N-(4-Chlorophenyl)acetamide | Chlorine at para position | Different electronic properties |
| Guanfacine (N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide) | Contains additional amino groups | Used clinically for ADHD |
| N-(2,6-Diethylphenyl)acetamide | Ethyl groups replacing chlorine | Variation in solubility and biological activity |
Pharmacological Studies
This compound has been investigated for various biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6), which are crucial in drug metabolism. This inhibition suggests potential applications in modulating drug efficacy and safety profiles .
- Neuronal Modulation : Structural analogs of this compound have been studied for their effects on adrenergic receptors, indicating possible therapeutic uses in conditions like hypertension and attention deficit hyperactivity disorder (ADHD) .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects by inhibiting enzymes involved in bacterial cell wall synthesis .
- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with reduced side effects compared to non-selective NSAIDs .
The mechanism of action for this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors leading to various biological effects:
- Cytochrome P450 Inhibition : By inhibiting cytochrome P450 enzymes, the compound can alter the metabolism of co-administered drugs, potentially enhancing or reducing their therapeutic effects.
- Adrenergic Receptor Interaction : Its interaction with adrenergic receptors may modulate neuronal firing and influence cardiovascular responses.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis through enzyme inhibition, leading to bactericidal effects.
Case Studies and Research Findings
- Study on Drug Metabolism : A study highlighted the impact of this compound on drug metabolism by examining its inhibitory effects on CYP enzymes. The findings revealed significant alterations in the pharmacokinetics of drugs metabolized by these enzymes when co-administered with this compound .
- Neuropharmacological Effects : Research into its effects on adrenergic receptors showed promising results in modulating symptoms related to ADHD. The compound's structural similarity to guanfacine suggests potential utility in treating this condition .
- Antimicrobial Activity Evaluation : A series of in vitro experiments demonstrated that this compound exhibited antimicrobial activity against several bacterial strains, supporting its potential as a lead compound for antibiotic development .
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Maximizes yield (90%) |
| Base Equivalents | 1.2–1.5 eq NaOH | Reduces HCl quenching time |
| Reaction Time | 2–4 hours | Prevents hydrolysis |
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm) and acetamide methyl (δ 2.1 ppm) .
- Mass Spectrometry : ESI-MS (m/z 204.05 [M+H]⁺) validates molecular weight .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-97) is critical:
Q. Table 2: Crystallographic Parameters
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| This compound | P2₁/c | 13.19 | 4.72 | 24.88 | 103.1 |
| Thiazole derivative | P1 | 7.13 | 8.44 | 10.36 | 106.1 |
Advanced: How do substitution patterns influence the biological activity of this compound analogs?
Methodological Answer:
- Chlorine Positioning : 2,6-dichloro substitution enhances metabolic stability vs. mono-chloro analogs .
- Thiazole Functionalization : Derivatives show antimicrobial activity (MIC 8 µg/mL vs. S. aureus) via membrane disruption .
- Comparative Assays : Use in vitro models (e.g., enzyme inhibition) and SAR studies to optimize activity .
Advanced: How should researchers address contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., hydrolyzed 2,6-dichloroaniline) .
- Scaling Effects : Pilot-scale reactions may reduce yields by 10–15% due to heat dissipation issues .
- Validation : Reproduce methods with controlled humidity (<30% RH) to prevent hydrolysis .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis to 2,6-dichloroaniline .
- Purity Monitoring : Annual HPLC validation (C18 column, acetonitrile/water mobile phase) .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) models predict activation energies for Cl⁻ displacement (e.g., ΔG‡ ≈ 25 kcal/mol) .
- Solvent Effects : PCM models show polar aprotic solvents (DMF) accelerate reactions by 30% .
- Experimental Validation : Kinetic studies (UV-Vis monitoring) confirm computational trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
